3-Fluoro-3-(2-methylphenyl)pyrrolidine

Catalog No.
S13780914
CAS No.
M.F
C11H14FN
M. Wt
179.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-3-(2-methylphenyl)pyrrolidine

Product Name

3-Fluoro-3-(2-methylphenyl)pyrrolidine

IUPAC Name

3-fluoro-3-(2-methylphenyl)pyrrolidine

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

InChI

InChI=1S/C11H14FN/c1-9-4-2-3-5-10(9)11(12)6-7-13-8-11/h2-5,13H,6-8H2,1H3

InChI Key

IWMVHGCXCQGGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCNC2)F

3-Fluoro-3-(2-methylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a fluorine atom and a 2-methylphenyl group. Its molecular formula is C12H14FNC_{12}H_{14}FN, and it has a molecular weight of approximately 201.25 g/mol. The presence of the fluorine atom in the structure enhances the compound's stability and bioactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

This compound belongs to a class of pyrrolidine alkaloids known for their diverse biological activities. It has been shown to exhibit:

  • Antioxidant properties: Protecting cells from oxidative stress.
  • Anti-inflammatory effects: Reducing inflammation in various biological systems.
  • Antibacterial and antifungal activities: Inhibiting the growth of bacteria and fungi.
  • Neuroprotective effects: Modulating neurotransmitter release and receptor activity, which may impact synaptic transmission and plasticity .

The presence of fluorine enhances its binding affinity to biological targets, potentially improving its pharmacological profile.

The synthesis of 3-Fluoro-3-(2-methylphenyl)pyrrolidine typically involves several key steps:

  • Starting Materials: The synthesis begins with 2-methylbenzaldehyde and fluorinated pyrrolidine derivatives.
  • Cyclization: An intramolecular cyclization reaction forms the pyrrolidine ring under controlled conditions.
  • Hydrochloride Formation: The final product can be converted into its hydrochloride salt by treatment with hydrochloric acid.

In industrial settings, these methods may be scaled up using continuous flow reactors to enhance efficiency and yield.

3-Fluoro-3-(2-methylphenyl)pyrrolidine has several applications across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing more complex fluorinated compounds with potential therapeutic effects.
  • Biological Research: Its unique structure aids in studying biological processes due to the influence of the fluorine atom on molecular interactions.
  • Material Science: Employed in developing specialty chemicals and advanced materials with specific properties .

Research indicates that 3-Fluoro-3-(2-methylphenyl)pyrrolidine interacts with several biochemical pathways, particularly through cytochrome P450 enzymes, which are essential for drug metabolism. The compound's fluorinated structure may enhance its bioavailability and stability, influencing its pharmacokinetics and therapeutic potential .

Studies have shown that at varying doses, this compound exhibits different biological effects in animal models, highlighting its dose-dependent nature. It can modulate cellular processes such as gene expression and metabolic pathways, contributing to its diverse pharmacological activities .

Several compounds share structural similarities with 3-Fluoro-3-(2-methylphenyl)pyrrolidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Fluoro-3-(3-methylphenyl)pyrrolidinePyrrolidine ring with a 3-methylphenyl groupDifferent substitution pattern on the phenyl ring
3-Fluoro-3-phenylpyrrolidinePyrrolidine ring with a phenyl groupLacks additional methyl substitution
2-(3-Fluoro-2-methylphenyl)pyrrolidinePyrrolidine ring with 2-fluorinated methylphenylDifferent position of the fluorine atom
3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidinePyrrolidine ring with multiple fluorinated groupsEnhanced lipophilicity due to multiple fluorines

These compounds differ primarily in their substitution patterns on the phenyl ring or the presence of additional functional groups, which can significantly affect their biological activity and chemical reactivity.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.111027613 g/mol

Monoisotopic Mass

179.111027613 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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